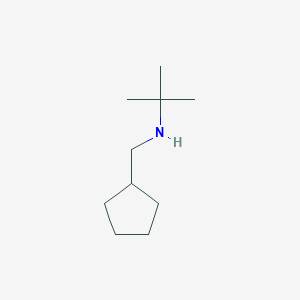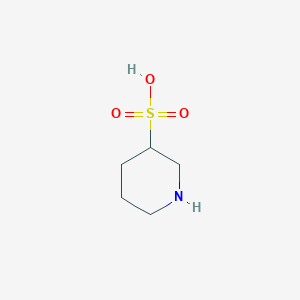
2-(Thiophen-3-yl)acetohydrazide
Descripción general
Descripción
2-(Thiophen-3-yl)acetohydrazide is an organic compound with the molecular formula C6H8N2OS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an acetohydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)acetohydrazide typically involves the reaction of thiophene-3-acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction scheme is as follows:
Thiophene-3-acetic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the process would likely involve similar reaction conditions as those used in laboratory synthesis, scaled up to accommodate larger quantities. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction times and temperatures to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiophen-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene oxides, while substitution reactions can introduce various functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
2-(Thiophen-3-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s thiophene ring makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: Its interactions with enzymes and proteins are studied to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-(Thiophen-3-yl)acetohydrazide involves its interaction with biological molecules. The hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- Thiophene-2-carboxylic acid hydrazide
- Thiophene-3-carboxylic acid hydrazide
- 2-(Thiophen-2-yl)acetohydrazide
Uniqueness
2-(Thiophen-3-yl)acetohydrazide is unique due to the position of the thiophene ring attachment, which can influence its reactivity and interactions with biological targets. This positional difference can result in varying biological activities and applications compared to its isomers and analogs.
Propiedades
IUPAC Name |
2-thiophen-3-ylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c7-8-6(9)3-5-1-2-10-4-5/h1-2,4H,3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMRDHMMFCGQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332839 | |
| Record name | 2-(Thiophen-3-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-94-5 | |
| Record name | 3-Thiopheneacetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Thiophen-3-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-3-yl)acetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the recent applications of 2-(thiophen-3-yl)acetohydrazide in chemical synthesis?
A1: Recent research has demonstrated the utility of this compound as a precursor for synthesizing various heterocyclic compounds. For instance, it has been successfully employed in the microwave-assisted synthesis of 3-aryl-5-(thiophen-3-ylmethyl)-1H-1,2,4-triazoles []. These triazole derivatives were achieved by reacting this compound with various aromatic nitriles. This method offers a rapid and efficient route to access a library of triazole compounds, which are recognized for their diverse biological activities. Furthermore, this compound acts as a key starting material for synthesizing polythiophenes containing hydrazone groups []. These polymers, generated through chemical oxidative coupling polymerization with acetophenone derivatives, exhibit interesting fluorescent properties.
Q2: How does the structure of derivatives synthesized from this compound influence their properties?
A2: The structure of derivatives synthesized from this compound significantly impacts their properties. For example, introducing substituents onto the phenyl ring of N′-(1-(phenylethylidene)-2-(thiophen-3-yl)acetohydrazides affects their crystal structures []. Specifically, the presence of –OH and –OCH3 at the para-position of the phenyl ring leads to distinct molecular packing arrangements in the solid state. This structural insight is crucial for understanding the physicochemical properties of these compounds and can guide further modifications to optimize their desired characteristics.
Q3: What biological activities have been investigated for compounds derived from this compound?
A3: Researchers have explored the biological activities of several compounds derived from this compound. Notably, 3-aryl-5-(thiophen-3-ylmethyl)-1H-1,2,4-triazole derivatives have shown promising anti-inflammatory and analgesic properties in preclinical studies []. These findings highlight the potential of this compound as a scaffold for developing novel therapeutic agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-Amino(ethyl)-2-methylanilino]-1-ethanol](/img/structure/B1362691.png)



![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B1362699.png)


